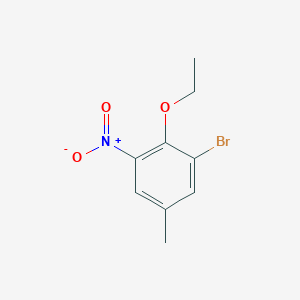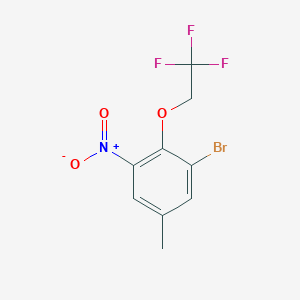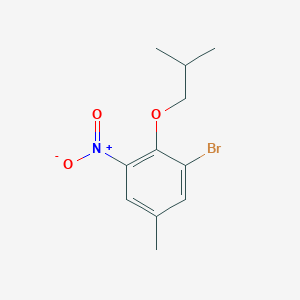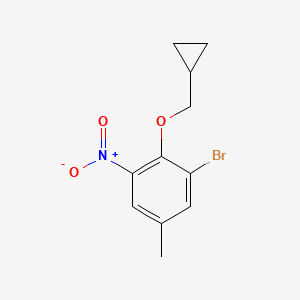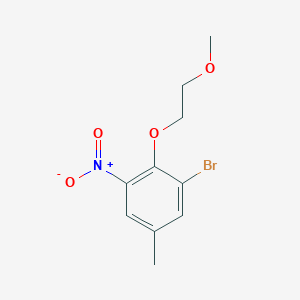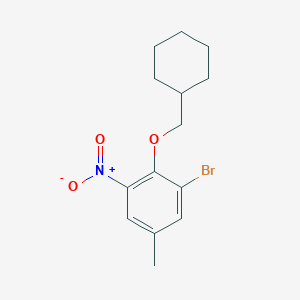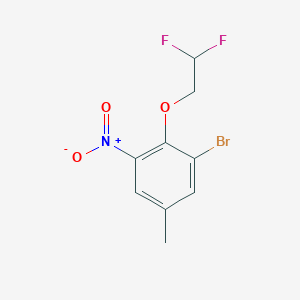
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C9H8BrF2NO3. This compound is characterized by the presence of a bromine atom, a difluoroethoxy group, a methyl group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethanol, 5-methyl-3-nitrobenzene, and bromine.
Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reactions.
Synthetic Route:
Industrial Production: Industrial production methods may involve large-scale reactions using similar starting materials and conditions, with optimization for yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions: Common reagents include bases (e.g., potassium carbonate), reducing agents (e.g., hydrogen gas), and oxidizing agents (e.g., potassium permanganate). Reaction conditions may vary depending on the desired product.
Scientific Research Applications
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of bioactive compounds for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene depends on the specific reactions it undergoes:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its chemical modifications.
Pathways Involved: The pathways involved may include nucleophilic substitution, reduction, and oxidation reactions, leading to the formation of different products with specific biological or chemical activities.
Comparison with Similar Compounds
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene can be compared with similar compounds such as:
1-Bromo-2-(2,2-difluoroethoxy)benzene: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
2-Bromo-4-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-2-(2,2-difluoroethoxy)-4-methyl-3-nitrobenzene: Another isomer with different substitution positions, affecting its chemical properties and uses.
Properties
IUPAC Name |
1-bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO3/c1-5-2-6(10)9(16-4-8(11)12)7(3-5)13(14)15/h2-3,8H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWQFVYCIRGHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
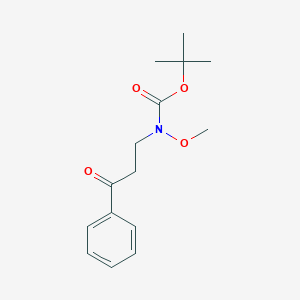
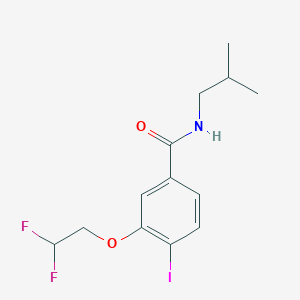
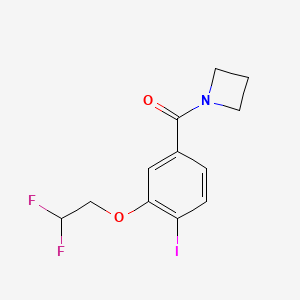

![5'-Fluoro-2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8163709.png)
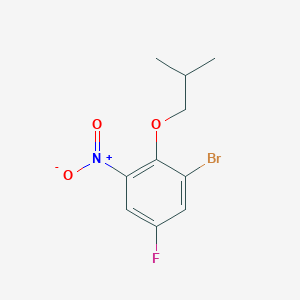
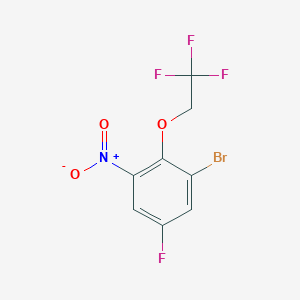
![5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole](/img/structure/B8163732.png)
